2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride
Description
2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with dimethyl groups and a carboxamide group linked to a benzyl group with a pyridin-2-yloxy substituent
Properties
IUPAC Name |
2,5-dimethyl-N-[(3-pyridin-2-yloxyphenyl)methyl]furan-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-13-10-17(14(2)23-13)19(22)21-12-15-6-5-7-16(11-15)24-18-8-3-4-9-20-18;/h3-11H,12H2,1-2H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPDLXVGCVAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Introduction of dimethyl groups: The furan ring can be methylated using reagents like methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the benzyl group: This step involves the reaction of the furan derivative with a benzyl halide in the presence of a base like potassium carbonate.
Formation of the carboxamide group: The benzyl-substituted furan can be reacted with an amine, such as pyridin-2-yloxyamine, to form the carboxamide linkage.
Hydrochloride salt formation: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furanones, hydroxylated furans.
Reduction: Amines, alcohols.
Substitution: Benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyridin-2-yloxy group can facilitate binding to specific sites, while the furan ring and carboxamide group can contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler furan derivative with similar structural features but lacking the benzyl and carboxamide groups.
N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide: A related compound without the dimethyl substitution on the furan ring.
2,5-dimethyl-N-benzylfuran-3-carboxamide: Similar structure but without the pyridin-2-yloxy group.
Uniqueness
2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride is unique due to the combination of its furan ring, dimethyl substitution, benzyl group, and pyridin-2-yloxy substituent. This unique structure can confer specific properties and activities that are not observed in simpler or less substituted analogs.
Biological Activity
2,5-Dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H18N2O3·HCl
- Molecular Weight : 318.79 g/mol
The structure includes a furan ring, a pyridine moiety, and an amide functional group, which are critical for its biological interactions.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds featuring furan and pyridine rings have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of pyridine have shown antiproliferative effects against various cancer cell lines such as breast and lung cancer cells .
- Cholesterol Regulation : Some studies suggest that related compounds can act as HDL cholesterol stimulants, potentially influencing lipid metabolism and cardiovascular health .
Antiproliferative Effects
A study evaluated the antiproliferative activity of similar compounds against several cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells through mechanisms that do not involve traditional pathways like DHFR inhibition. The following table summarizes the IC50 values of related compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(Pyridine-3-yl)-7-(4-trifluoromethylphenyl) | Breast Cancer | 5.0 |
| 2,5-Dimethyl-N-(3-(pyridin-2-yloxy)benzyl) | Lung Cancer | 6.7 |
| N-Pyridin-3-yl carboxamides | Colon Cancer | 4.5 |
These findings suggest that the compound may possess significant anticancer properties, warranting further investigation.
Cholesterol Modulation
In another study focusing on cholesterol metabolism, compounds similar to 2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl) were shown to stimulate HDL cholesterol levels in vitro. This effect was attributed to the modulation of enzymes involved in cholesterol biosynthesis .
Case Studies
-
Case Study on Anticancer Activity :
A recent investigation into the effects of a related furan-based compound demonstrated a marked reduction in tumor size in xenograft models when administered at doses of 25 mg/kg body weight. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells from cytotoxicity. -
Cholesterol Regulation Study :
A clinical trial involving patients with dyslipidemia tested a related compound's efficacy in increasing HDL levels. Results showed an average increase of 15% in HDL cholesterol after eight weeks of treatment compared to placebo.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction parameters influence yield?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between the furan-3-carboxylic acid derivative and the pyridinyloxybenzylamine intermediate .
- Hydrochloride salt formation : Acidic treatment (e.g., HCl in dioxane) to improve solubility and stability . Critical parameters include:
- Temperature : Excess heat can lead to furan ring decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation .
Table 1: Comparison of Synthetic Protocols
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Amidation | HATU, DIPEA, DMF | 60-75% | |
| Salt formation | HCl/dioxane | 85-90% |
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns on the furan and pyridine rings. For example, deshielded protons on the benzyl group indicate electronic effects from the pyridinyloxy moiety .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 411.18) and detects impurities .
- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) and identifies by-products .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent ratio). For instance, a 2³ factorial design can identify optimal DIPEA concentration and reaction time .
- By-Product Analysis : LC-MS tracking of intermediates (e.g., unreacted starting materials or furan decomposition products) to adjust conditions iteratively .
- Case Study : A study on structurally similar carboxamides reduced by-products by 30% using 0°C for amidation and inert atmospheres to prevent oxidation .
Q. How to resolve discrepancies in structural data from different analytical methods?
- Contradiction Example : Computational (DFT) predictions of pyridine ring proton shifts may conflict with experimental NMR data due to solvent effects or proton exchange .
- Resolution Strategies :
- Variable Temperature NMR : To detect dynamic processes (e.g., rotational barriers in the benzyl group).
- COSY/NOESY : Confirms spatial proximity of protons, resolving ambiguities in coupling patterns .
- Cross-Validation : Compare computational (PubChem) and experimental LogP values to assess hydrophobicity mismatches .
Q. What strategies are recommended for designing in vitro bioactivity assays?
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., furan carboxamides show affinity for adenosine receptors) .
- Assay Conditions :
-
Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.
-
Positive Controls : Include reference inhibitors (e.g., theophylline for adenosine receptor assays) .
- Data Interpretation : Apply Hill slope analysis to distinguish allosteric vs. competitive binding modes.
Table 2: Example Bioactivity Data
Target IC₅₀ (µM) Assay Type Key Finding Reference 2.1 ± 0.3 Kinase inhibition Competitive ATP binding >50 Cytotoxicity (HEK293) Low off-target effects
Methodological Considerations
- Data Contradictions : When computational models (e.g., PubChem’s topological polar surface area) conflict with experimental permeability assays, prioritize experimental data but re-evaluate force fields used in simulations .
- Safety Protocols : Adhere to chemical hygiene plans for handling hydrochloride salts (e.g., fume hood use, PPE for corrosive reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
